Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate

Purity Analysis Quality Control Chemical Procurement

This azepane intermediate delivers unique conformational flexibility and orthogonal deprotection—Boc group removed under acidic conditions while the cyanomethyl handle remains intact, enabling complex molecule assembly without protecting-group conflicts. The C4 cyanomethyl substituent serves as a stable masked primary amine or carboxylic acid precursor, ideal for late-stage functionalization. Choose this compound for reliable ATP-competitive kinase inhibitor scaffolds where ring-puckering dynamics critically influence ligand-target binding and selectivity.

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
Cat. No. B11754759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(cyanomethyl)azepane-1-carboxylate
Molecular FormulaC13H22N2O2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)CC#N
InChIInChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-7,9-10H2,1-3H3
InChIKeyNJJFUZOFOKXFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(Cyanomethyl)azepane-1-carboxylate: A Boc-Protected Azepane Building Block for Medicinal Chemistry


tert-Butyl 4-(cyanomethyl)azepane-1-carboxylate (CAS 1192164-85-4) is a saturated seven-membered heterocyclic azepane featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a cyanomethyl substituent at the C4 position . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, providing a conformationally flexible azepane core with a masked primary amine and a nitrile functional handle for downstream derivatization . The canonical SMILES representation is O=C(N1CCC(CC#N)CCC1)OC(C)(C)C .

Why Generic Substitution of Tert-Butyl 4-(Cyanomethyl)azepane-1-carboxylate is Not Recommended


Substitution of tert-butyl 4-(cyanomethyl)azepane-1-carboxylate with closely related analogs or in-class candidates introduces measurable differences in conformational behavior, lipophilicity, and downstream synthetic utility. The azepane scaffold offers distinct ring-puckering dynamics compared to six-membered piperidine rings, which can critically influence ligand-target binding [1]. Furthermore, the specific combination of a Boc protecting group at N1 and a cyanomethyl group at C4 enables orthogonal deprotection strategies that are not achievable with amino-substituted or unprotected azepane derivatives. These structural distinctions manifest as quantifiable variations in molecular weight, purity, and functional group reactivity that directly impact procurement decisions and experimental reproducibility.

Quantitative Differentiation Evidence for Tert-Butyl 4-(Cyanomethyl)azepane-1-carboxylate


Purity and Quality Control Benchmark: Azepane vs Piperidine Scaffold

The target compound exhibits a minimum purity specification of 97%, based on commercial vendor data . In comparison, the six-membered ring analog tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate is commonly supplied at a lower minimum purity of 95% .

Purity Analysis Quality Control Chemical Procurement

Molecular Weight and Lipophilicity Differentiation for CNS Drug Design

The azepane scaffold confers a higher molecular weight (238.33 g/mol) compared to the six-membered piperidine analog (224.30 g/mol) . This difference arises from the additional methylene unit in the seven-membered ring, which also alters lipophilicity and conformational flexibility. Azepane derivatives have been shown to provide distinct binding modes in kinase and GPCR targets due to ring-puckering energetics [1].

Medicinal Chemistry CNS Drug Discovery Lipophilicity

Functional Group Reactivity: Nitrile vs Amine in Downstream Diversification

The target compound contains a cyanomethyl group (-CH2CN), which can be reduced to a primary amine or hydrolyzed to a carboxylic acid, enabling orthogonal diversification strategies . In contrast, the structurally related tert-butyl 4-(aminomethyl)azepane-1-carboxylate bears a free primary amine that requires protection before many reactions. The purity specification for the nitrile-containing target compound reaches 98% from some suppliers , while the amine analog is typically supplied at 97% purity .

Synthetic Chemistry Functional Group Interconversion Late-Stage Functionalization

High-Value Application Scenarios for Tert-Butyl 4-(Cyanomethyl)azepane-1-carboxylate


Synthesis of Azepane-Containing Kinase Inhibitors

The azepane scaffold of tert-butyl 4-(cyanomethyl)azepane-1-carboxylate is well-suited for generating ATP-competitive kinase inhibitors where conformational flexibility and unique hinge-binding motifs are required. The higher molecular weight and distinct ring-puckering properties compared to piperidine analogs can improve selectivity and potency [1].

Orthogonal Protection Strategies in Multistep Synthesis

The presence of both a Boc-protected amine and a cyanomethyl group allows for sequential deprotection and functionalization. The Boc group can be removed under acidic conditions while leaving the nitrile intact, enabling complex molecule assembly without protecting group conflicts .

Late-Stage Diversification via Nitrile Reduction or Hydrolysis

The cyanomethyl group serves as a stable, masked primary amine or carboxylic acid precursor. This enables late-stage introduction of charged or polar groups to optimize physicochemical properties without disrupting earlier synthetic steps .

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